2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE
Overview
Description
2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Bromine, chlorine, Lewis acid catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for tyrosinase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. For example, it inhibits the activity of tyrosinase by binding to the enzyme’s active site, preventing the synthesis of melanin . This inhibition can lead to various biological effects, such as reduced pigmentation and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE include:
N-benzylbenzamide: A simpler analog with similar inhibitory effects on tyrosinase.
N-benzyl-2,2-diphenylacetamide: Another related compound with potential biological activities.
N-benzyl-2-[(2,6-dimethylphenyl)amino]-N,N-diethyl-2-oxoethanaminium: A structurally similar compound with different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit tyrosinase and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
N-benzyl-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O2/c1-22-10-9-11-23(2)28(22)33-30(38)29(25-14-7-4-8-15-25)36(20-24-12-5-3-6-13-24)31(39)26-16-18-27(19-17-26)37-21-32-34-35-37/h3-19,21,29H,20H2,1-2H3,(H,33,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYBPFYWLIOSAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=NN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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